molecular formula C19H25F6N3O2S B12094514 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(tert-butylsulfinylamino)cyclohexyl]urea

1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(tert-butylsulfinylamino)cyclohexyl]urea

Cat. No.: B12094514
M. Wt: 473.5 g/mol
InChI Key: WMIJNZVQFOPOBW-UHFFFAOYSA-N
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Description

1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(tert-butylsulfinylamino)cyclohexyl]urea is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. The compound contains trifluoromethyl groups, which are known to impart significant chemical stability and lipophilicity, making it an interesting subject for studies in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(tert-butylsulfinylamino)cyclohexyl]urea typically involves multiple steps:

    Formation of the Urea Core: The initial step involves the reaction of 3,5-bis(trifluoromethyl)aniline with an isocyanate derivative to form the urea core.

    Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced through a nucleophilic substitution reaction, where a cyclohexylamine derivative reacts with the urea core.

    Attachment of the tert-Butylsulfinyl Group:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(tert-butylsulfinylamino)cyclohexyl]urea undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can target the urea or sulfinyl groups, leading to the formation of amines or thiols.

    Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions, although these reactions typically require harsh conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under high-temperature conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(tert-butylsulfinylamino)cyclohexyl]urea has several applications in scientific research:

    Medicinal Chemistry: The compound’s stability and lipophilicity make it a candidate for drug development, particularly in targeting hydrophobic biological environments.

    Material Science:

    Biological Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Mechanism of Action

The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(tert-butylsulfinylamino)cyclohexyl]urea involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity through competitive or non-competitive mechanisms.

    Pathways Involved: The pathways involved depend on the specific biological context, but may include inhibition of metabolic enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)cyclohexyl]urea
  • 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(methylsulfinylamino)cyclohexyl]urea

Uniqueness

1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(tert-butylsulfinylamino)cyclohexyl]urea is unique due to the presence of the tert-butylsulfinyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specialized research applications.

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-(tert-butylsulfinylamino)cyclohexyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25F6N3O2S/c1-17(2,3)31(30)28-15-7-5-4-6-14(15)27-16(29)26-13-9-11(18(20,21)22)8-12(10-13)19(23,24)25/h8-10,14-15,28H,4-7H2,1-3H3,(H2,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIJNZVQFOPOBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC1CCCCC1NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25F6N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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